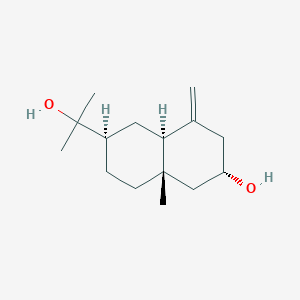
Pterocarpol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pterocarpol is a natural product found in Pterocarpus santalinus, Pterocarpus macrocarpus, and other organisms with data available.
Scientific Research Applications
Traditional and Scientific Applications
Pterocarpus species, including P. indicus and P. santalinus, are utilized in traditional medicine for treating inflammatory diseases, infection, coughs, mouth ulcers, and more. Scientific research has validated some traditional applications, particularly as anti-inflammatory and anti-microbial agents. Moreover, certain Pterocarpus species have shown notable anti-diabetic activity in clinical trials (Arbain et al., 2021).
Modulation of Receptors
Studies on Pteropodine and isopteropodine, components of Uncaria tomentosa and related to Pterocarpus, have demonstrated their ability to enhance the function of muscarinic M(1) and 5-HT(2) receptors, suggesting potential applications in neurological and psychiatric disorders (Kang et al., 2002).
Antiviral Properties
Pterocarnin A, extracted from Pterocarya stenoptera, exhibits anti-herpes simplex virus activity. This compound interferes with various stages of the viral infection cycle, indicating potential for antiviral drug development (Cheng et al., 2004).
Phytochemical Composition
The heartwood of Pterocarpus santalinus contains sesquiterpenes and triterpenes, including isopterocarpolone and pterocarpdiolone. These compounds have potential applications in medicinal chemistry and pharmaceutical research (Kumar et al., 1974).
Antimicrobial Properties
Pterocarpus species exhibit significant antimicrobial activities, as demonstrated in studies using wood extracts. These activities are attributed to the presence of phenols, ketones, amines, and aromatic compounds (Mengke et al., 2019).
Metabolic Syndrome Improvement
Pterocarpan-high soybean leaf extract has shown beneficial effects in improving metabolic syndrome in overweight and obese subjects, including lowering blood glucose and cholesterol levels (Ryu et al., 2016).
Insect Antifeedant Properties
Compounds from Pterocarpus macrocarpus, including pterocarpans and pterocarpol, have shown significant insect antifeedant activities. This suggests potential applications in natural pest control (Morimoto et al., 2006).
properties
Product Name |
Pterocarpol |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(2S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-2-ol |
InChI |
InChI=1S/C15H26O2/c1-10-7-12(16)9-15(4)6-5-11(8-13(10)15)14(2,3)17/h11-13,16-17H,1,5-9H2,2-4H3/t11-,12+,13+,15+/m1/s1 |
InChI Key |
XZXBGGYJQALVAW-OSFYFWSMSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H](C[C@H]1C(=C)C[C@@H](C2)O)C(C)(C)O |
Canonical SMILES |
CC12CCC(CC1C(=C)CC(C2)O)C(C)(C)O |
synonyms |
pterocarpol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-1,5,7,9,11,13-hexamethyl-3,15,17-trioxabicyclo[12.3.0]heptadecane-4,12,16-trione](/img/structure/B1254695.png)

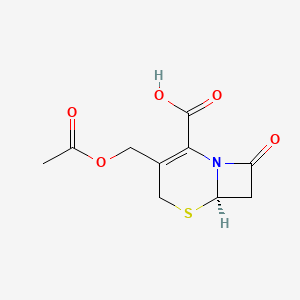
![(7R,9S)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1254704.png)
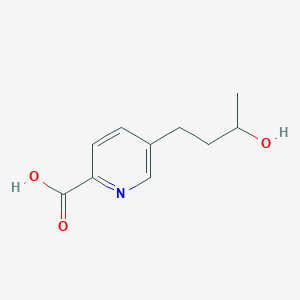
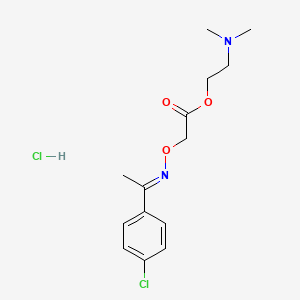
![2-[(1S,3R,4aR,10aR)-9,10a-dihydroxy-1-methyl-5,10-dioxo-1,3,4,4a-tetrahydrobenzo[g]isochromen-3-yl]acetic acid](/img/structure/B1254707.png)
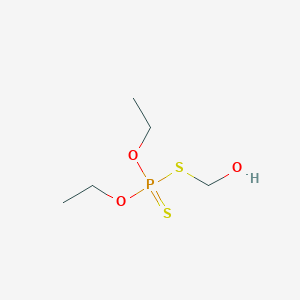
![2-[(2R,3S,4S,5R)-6-[(1R)-1-[(2S,5R,7S,8R)-2-[(2R,5S)-5-[(2R)-3-[(5S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B1254709.png)
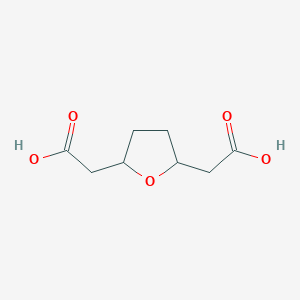
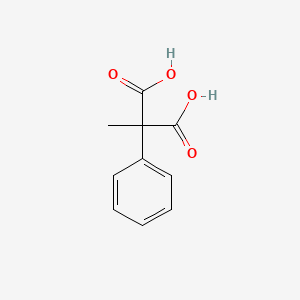
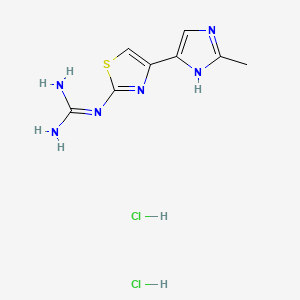
![5-Amino-6-[6-amino-2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1254716.png)
![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3R,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1254718.png)